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molecular formula C10H16O4 B1624875 Ethyl 2,4-dioxooctanoate CAS No. 102540-71-6

Ethyl 2,4-dioxooctanoate

Cat. No. B1624875
M. Wt: 200.23 g/mol
InChI Key: XVWFJKVWKCCZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05183899

Procedure details

To a solution of sodium (9.3 g) in ethanol (200 ml) was added dropwise a mixture of diethyl oxalate (60 g) and 2-hexanone (40.9 g) with stirring. The reaction mixture was allowed to stand at room temperature for 45 hours. To a mixture of 1N-hydrochloric acid (500 ml) and hexane (500 ml) was added dropwise the reaction mixture with stirring vigorously. After the addition, water (500 ml) was added. The organic layer was washed with water (100 ml ×3), dried, and the solvent was removed by evaporation in vacuo. The residue was distilled under reduced pressure and the distillate at the boiling point of 110° to 111° C. (6 mmHg) was collected to give the desired product (57 g, 70%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
40.9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[CH3:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17].Cl>C(O)C.O.CCCCCC>[O:5]=[C:3]([CH2:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17])[C:2]([O:9][CH2:10][CH3:11])=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
40.9 g
Type
reactant
Smiles
CC(CCCC)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise the reaction mixture
STIRRING
Type
STIRRING
Details
with stirring vigorously
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml ×3)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the distillate at the boiling point of 110° to 111° C. (6 mmHg) was collected

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
O=C(C(=O)OCC)CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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